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Compound of Interest

Compound Name: 1,8-Naphthyridine

Cat. No.: B1210474

Introduction

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic compound, has emerged as
a privileged structure in medicinal chemistry and, more recently, in the field of asymmetric
synthesis.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms make it an
excellent platform for the design of novel chiral ligands and catalysts. The unique electronic
and steric properties of 1,8-naphthyridine derivatives have been exploited in a variety of
metal-catalyzed enantioselective transformations, leading to the efficient synthesis of valuable
chiral molecules. This document provides detailed application notes and protocols for
researchers, scientists, and drug development professionals on the use of 1,8-naphthyridine
in asymmetric synthesis.

Application Note 1: Chiral 1,8-Naphthyridine
Ligands in Copper-Catalyzed Atroposelective
Synthesis of C-O Axially Chiral Compounds

The construction of axially chiral molecules is a significant focus in organic synthesis due to
their prevalence in natural products, pharmaceuticals, and chiral catalysts.[4][5] A novel class
of chiral 1,8-naphthyridine-based ligands has been successfully employed in the copper-
catalyzed atroposelective synthesis of C-O axially chiral compounds. This method provides a
direct approach to these challenging structures, which are otherwise difficult to access.
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The catalytic system, composed of a copper salt and a chiral 1,8-naphthyridine ligand,
facilitates an asymmetric azide-alkyne cycloaddition (CUAAC) reaction. This process is
believed to proceed through a synergistic interplay of a desymmetrization reaction and a kinetic
resolution process, affording the desired C-O axially chiral products with high enantioselectivity.

[4115]

Suantitative [

Alkyne Azide )

Entry Yield (%) ee (%)
Substrate Substrate
2-ethynyl-1,3- 1-
dimethoxybenze (azidomethyl)-2- 95 94
ne methoxybenzene
1-ethynyl-2- 1-
methoxy-4- (azidomethyl)-2- 92 92
methylbenzene methoxybenzene
1-ethynyl-4- 1-
fluoro-2- (azidomethyl)-2- 96 95
methoxybenzene  methoxybenzene
1-ethynyl-4- 1-
chloro-2- (azidomethyl)-2- 97 96
methoxybenzene  methoxybenzene
1-ethynyl-4- 1-
bromo-2- (azidomethyl)-2- 98 97
methoxybenzene  methoxybenzene

Experimental Protocol: General Procedure for

Atroposelective C-O Bond Formation

e To a dried Schlenk tube, add the chiral 1,8-naphthyridine ligand (0.022 mmol, 1.1 equiv)
and Cul (3.8 mg, 0.02 mmol, 1.0 equiv).

o Evacuate and backfill the tube with argon three times.
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e Add freshly distilled dichloromethane (DCM, 2.0 mL).
e Stir the mixture at room temperature for 30 minutes.

¢ Add the alkyne substrate (0.2 mmol, 1.0 equiv) and the azide substrate (0.24 mmol, 1.2
equiv) to the reaction mixture.

» Stir the reaction at 30 °C for the time indicated by TLC analysis.
* Once the reaction is complete, concentrate the mixture under reduced pressure.

 Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to
afford the desired product.

Visualization
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Caption: Workflow for Copper-Catalyzed Atroposelective Synthesis.

Application Note 2: Chiral Naphthyridine Diimine
(NDI) Ligands in Nickel-Catalyzed Asymmetric
Alkylidenecyclopropanation

Alkylidenecyclopropanes (ACPs) are strained ring systems with significant synthetic utility.[6] A
novel class of chiral C2-symmetric naphthyridine diimine (NDI) ligands has been developed for
the nickel-catalyzed enantioselective alkylidene transfer from 1,1-dichloroalkenes to olefins.[6]
[7] This transformation provides direct access to a wide range of synthetically valuable ACPs in
high yields and with excellent enantioselectivities. The NDI ligand, particularly with fluorinated
aryl side arms, has proven to be highly effective in this reductive Ni-catalyzed process.[6]

Quantitative Data

1,1-
Olefin . .
Entry Dichloroalkene Yield (%) ee (%)
Substrate
Substrate
1,1-dichloro-2-
1 Styrene 95 96
phenylethene
1,1-dichloro-2-
2 4-Methylstyrene 93 95
phenylethene
4- 1,1-dichloro-2-
3 90 94
Methoxystyrene phenylethene
1,1-dichloro-2-
4 4-Chlorostyrene 96 97
phenylethene
1,1- 1,1-dichloro-2-
5 85 92

Diphenylethylene  phenylethene

Experimental Protocol: General Procedure for
Asymmetric Alkylidenecyclopropanation
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 In a glovebox, add the chiral NDI* ligand (0.022 mmol, 1.1 equiv) and NiBr2-glyme (6.2 mg,
0.02 mmol, 1.0 equiv) to a vial.

e Add anhydrous tetrahydrofuran (THF, 1.0 mL) and stir for 30 minutes.

 In a separate vial, dissolve the olefin substrate (0.4 mmol, 2.0 equiv) and the 1,1-
dichloroalkene substrate (0.2 mmol, 1.0 equiv) in THF (1.0 mL).

o Add the substrate solution to the catalyst solution.

e Add zinc powder (26 mg, 0.4 mmol, 2.0 equiv) to the reaction mixture.

o Seal the vial and stir at the specified temperature for 12-24 hours.

e Quench the reaction with saturated aqueous ammonium chloride solution.

» Extract the mixture with diethyl ether (3 x 10 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

» Purify the crude product by flash column chromatography on silica gel.

Visualization

Olefin + 1,1-Dichloroalkene NiBr2-glyme + Chiral NDI* Ligand Zinc Powder

Asymmetric Alkylidene Transfer

Alkylidenecyclopropane

Click to download full resolution via product page

Caption: Experimental Workflow for Ni-Catalyzed Cyclopropanation.
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Application Note 3: Asymmetric Hydrogenation of
1,8-Naphthyridine Derivatives

Chiral 1,2,3,4-tetrahydro-1,8-naphthyridines are valuable building blocks in medicinal
chemistry and serve as precursors for novel P,N-ligands.[8][9] The asymmetric hydrogenation
of 2,7-disubstituted 1,8-naphthyridines using chiral cationic ruthenium diamine complexes
represents a practical and efficient method for accessing these important scaffolds.[8][10] This
protocol allows for the hydrogenation of a wide range of 1,8-naphthyridine derivatives,
affording the corresponding tetrahydro-derivatives with high enantiomeric excess and in
excellent yields.[9]

2,7-
Disubstituted-
Entry 1 Catalyst Yield (%) ee (%)

naphthyridine

) (R,R)-Ru-
1 2,7-Dimethyl o 94 97
diamine complex
_ (R,R)-Ru-
2 2,7-Diethyl o 95 98
diamine complex
] (R,R)-Ru-
3 2,7-Di-n-propyl o 96 99
diamine complex
2-Methyl-7- (R,R)-Ru-
4 o 92 96
phenyl diamine complex
(R,R)-Ru-
5 2-Ethyl-7-phenyl 93 97

diamine complex

Experimental Protocol: General Procedure for
Asymmetric Hydrogenation

e In a glovebox, place the 2,7-disubstituted-1,8-naphthyridine substrate (0.2 mmol) and the
chiral ruthenium catalyst (0.004 mmol, 2.0 mol %) in a glass vial equipped with a magnetic
stir bar.
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e Add anhydrous isopropanol (2.0 mL) to the vial.
e Place the vial in a stainless-steel autoclave.

o Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of
H2.

e Stir the reaction at 60 °C for 24 hours.
o Cool the autoclave to room temperature and carefully release the hydrogen pressure.
e Remove the solvent under reduced pressure.

o Purify the residue by flash chromatography on silica gel to obtain the desired product.

Visualization

2,7-Disubstituted-1,8-naphthyridine IPrOH, 60 °C, 50 atm H2

Chiral Ru-Diamine Complex + H2 Chiral 1,2,3,4-Tetrahydro-1,8-naphthyridine

Click to download full resolution via product page

Caption: Asymmetric Hydrogenation of 1,8-Naphthyridines.

Application Note 4: Bimetallic Naphthyridine-N,N'-
dioxide Ligands in Asymmetric Friedel-Crafts
Alkylation

Dinuclear metal complexes offer unique catalytic properties due to the potential for cooperative
effects between the metal centers. A series of C2-symmetric rigid tetradentate bimetallic
naphthyridine-N,N'-dioxide (Nar-2NO) ligands have been designed for use in asymmetric
catalysis.[11] The in situ generated chiral dinuclear nickel complex has been successfully
applied to the enantioselective Michael-type Friedel-Crafts alkylation of indoles with [3-
nitrostyrenes. This method provides chiral functionalized indole derivatives in high yields and
with excellent enantioselectivities under mild reaction conditions.[11]
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: _

Indole B-Nitrostyrene

Entry Yield (%) ee (%)
Substrate Substrate
1 Indole [B-Nitrostyrene 90 98
2 2-Methylindole [B-Nitrostyrene 88 97
3 5-Methoxyindole B-Nitrostyrene 92 99
4-Chloro-f3-
4 Indole ] 85 96
nitrostyrene
4-Methyl-B-
5 Indole y-B 87 95

nitrostyrene

Experimental Protocol: General Procedure for
Asymmetric Friedel-Crafts Alkylation

To a flame-dried Schlenk tube, add the Nar-2NO ligand (0.011 mmol, 1.1 equiv) and
Ni(OTf)2 (7.1 mg, 0.02 mmol, 2.0 equiv).

Evacuate and backfill the tube with argon.
Add anhydrous dichloromethane (DCM, 1.0 mL) and stir at room temperature for 1 hour.
Cool the reaction mixture to -20 °C.

Add the indole substrate (0.2 mmol, 2.0 equiv) followed by the B-nitrostyrene substrate (0.1
mmol, 1.0 equiv).

Stir the reaction at -20 °C until the starting material is consumed (monitored by TLC).
Quench the reaction with water.
Extract the mixture with DCM, dry the organic layer over Na2S04, and concentrate.

Purify the residue by column chromatography on silica gel.
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Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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